molecular formula C10H8F3N5O B7816582 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B7816582
M. Wt: 271.20 g/mol
InChI Key: POWBGGVVBCRDDJ-UHFFFAOYSA-N
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Description

5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It is being studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways .

Industry

Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide apart is its triazole ring, which provides unique reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O/c11-10(12,13)5-2-1-3-6(4-5)18-8(14)7(9(15)19)16-17-18/h1-4H,14H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWBGGVVBCRDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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